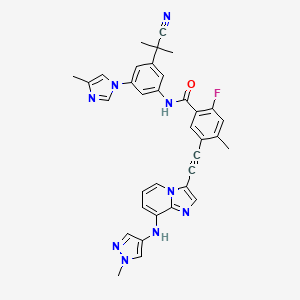

BCR-ABL kinase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2699634-21-2 |

|---|---|

Molecular Formula |

C35H30FN9O |

Molecular Weight |

611.7 g/mol |

IUPAC Name |

N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide |

InChI |

InChI=1S/C35H30FN9O/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27/h6-7,10-19,21,41H,1-5H3,(H,42,46) |

InChI Key |

ZYJGSUKMQPXJRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of BCR-ABL Kinase-IN-3 (KF-1601)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BCR-ABL kinase-IN-3, also known as KF-1601, is a potent, orally bioavailable dual inhibitor of the BCR-ABL fusion protein and FMS-like tyrosine kinase 3 (FLT3). This technical guide delineates the mechanism of action of KF-1601, a promising therapeutic agent for Chronic Myeloid Leukemia (CML), particularly in cases of resistance to conventional tyrosine kinase inhibitors (TKIs). KF-1601 effectively targets both the wild-type BCR-ABL kinase and the gatekeeper T315I mutant, a common source of TKI resistance. Furthermore, its inhibitory action against FLT3 addresses a key signaling pathway implicated in the progression of CML to its blast phase. This document provides a comprehensive overview of the inhibitor's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive the proliferation and survival of CML cells. A key feature of KF-1601 is its efficacy against the T315I mutation, which confers resistance to many first and second-generation TKIs. Molecular docking simulations have confirmed a stable interaction between KF-1601 and both the native and T315I mutant forms of BCR-ABL.[1]

In addition to its action on BCR-ABL, KF-1601 also potently inhibits the FLT3 signaling pathway. This is significant as FLT3 activation is observed in approximately 50% of blast phase CML cases and is associated with TKI resistance. By dually targeting both BCR-ABL and FLT3, KF-1601 offers a promising strategy to overcome drug resistance and effectively treat advanced stages of CML.[1][2]

Quantitative Data

The inhibitory activity of this compound has been quantified across various cell lines and kinase assays. The following tables summarize the key IC50 values, demonstrating the inhibitor's potency against wild-type and mutant BCR-ABL, as well as FLT3.

| Target | Cell Line/Assay | IC50 (nM) |

| BCR-ABL (Wild-Type) | Kinase Assay | Nanomolar range |

| BCR-ABL (T315I Mutant) | Ba/F3 cells | ≤100 |

| FLT3 | Kinase Assay | Not specified |

Note: Specific nanomolar IC50 values from the primary literature are pending full-text analysis. The provided data is based on available abstracts and summaries.

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key signaling pathways crucial for CML cell pathogenesis.

BCR-ABL Signaling Pathway Inhibition

The constitutively active BCR-ABL tyrosine kinase activates a multitude of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. KF-1601, by blocking the kinase activity of BCR-ABL, effectively shuts down these oncogenic signals.

Caption: Inhibition of the BCR-ABL signaling cascade by this compound (KF-1601).

FLT3 Signaling Pathway Inhibition

In blast phase CML, the activation of the FLT3 receptor tyrosine kinase provides an alternative survival signal for leukemic cells, contributing to TKI resistance. KF-1601's ability to inhibit FLT3 is a critical component of its mechanism for overcoming this resistance.

Caption: Inhibition of the FLT3 signaling cascade by this compound (KF-1601).

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Activity Assay

This assay is performed to determine the direct inhibitory effect of KF-1601 on the kinase activity of BCR-ABL and FLT3.

Methodology:

-

Recombinant wild-type or mutant BCR-ABL/FLT3 kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

A dilution series of this compound (or control compound) is added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of KF-1601 on the growth of CML cell lines.

Methodology:

-

CML cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant BCR-ABL) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a period of 48-72 hours.

-

Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

The absorbance or luminescence is measured using a plate reader.

-

IC50 values are determined by analyzing the dose-response curves.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of BCR-ABL, FLT3, and their downstream signaling proteins in response to KF-1601 treatment.

Methodology:

-

CML cells are treated with this compound at various concentrations and for different time points.

-

Cells are lysed, and protein concentrations are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-BCR-ABL, BCR-ABL, p-STAT5, STAT5, p-ERK, ERK, p-FLT3, FLT3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

This model is used to evaluate the in vivo efficacy of KF-1601 in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously or intravenously injected with human CML cells (e.g., K562).[3][4]

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered orally at different dose levels.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., histology, western blotting).

Caption: Workflow for a typical in vivo xenograft mouse model experiment.

Conclusion

This compound (KF-1601) is a highly promising dual inhibitor of BCR-ABL and FLT3 with a compelling mechanism of action for the treatment of CML, including drug-resistant forms. Its ability to effectively inhibit the T315I mutant of BCR-ABL and the FLT3 signaling pathway addresses key mechanisms of resistance to current therapies. The preclinical data strongly support its continued development as a potential new therapeutic option for CML patients. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans.

References

- 1. library.ehaweb.org [library.ehaweb.org]

- 2. KF1601, a dual inhibitor of BCR::ABL1 and FLT3, overcomes drug resistance in FLT3+ blast phase chronic myeloid leukemia [pubmed.ncbi.nlm.nih.gov]

- 3. K562 Xenograft Model | Xenograft Services [xenograft.net]

- 4. K562 Xenograft Model - Altogen Labs [altogenlabs.com]

BCR-ABL kinase-IN-3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the BCR-ABL kinase inhibitor, BCR-ABL kinase-IN-3. The information is curated for professionals in the fields of oncology research, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound, a potent inhibitor of the BCR-ABL fusion protein, possesses a complex molecular architecture. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide | PubChem |

| Molecular Formula | C₃₅H₃₀FN₉O | PubChem |

| Molecular Weight | 611.7 g/mol | PubChem[1] |

| CAS Number | 2699634-21-2 | PubChem[1] |

| Synonyms | KF-1601 | PubChem[1] |

| Computed XLogP3 | 5.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

Note: Some physical properties are computationally derived and may vary from experimental values.

Mechanism of Action and Signaling Pathway

This compound functions as a tyrosine kinase inhibitor (TKI), specifically targeting the constitutively active BCR-ABL kinase. This aberrant kinase is a hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL), driving uncontrolled cell proliferation and survival. The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) results in a protein with a constitutively active tyrosine kinase domain.

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways are crucial for cell cycle progression, proliferation, and inhibition of apoptosis. By inhibiting the kinase activity of BCR-ABL, this compound aims to block these downstream signals, thereby inducing apoptosis and halting the proliferation of cancer cells.

Below is a diagram illustrating the central role of BCR-ABL in oncogenic signaling and the point of intervention for inhibitors like this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are often proprietary and found within patent literature. The following sections provide a generalized workflow based on common methodologies for the characterization of novel kinase inhibitors.

Synthesis Workflow

The synthesis of complex heterocyclic molecules like this compound typically involves a multi-step process. A generalized workflow is depicted below.

In Vitro Kinase Inhibition Assay

The potency of this compound against its target is typically determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Table 2: Representative In Vitro Kinase Inhibition Data

| Kinase Target | IC50 (nM) | Assay Type |

| BCR-ABL (Wild-Type) | Data not publicly available | Biochemical or Cell-based |

| BCR-ABL (T315I mutant) | Data not publicly available | Biochemical or Cell-based |

| Other Kinases | Data not publicly available | Biochemical or Cell-based |

Note: Specific IC50 values for this compound are not yet publicly available in peer-reviewed literature and are likely contained within patent filings.

A standard workflow for determining the IC50 value is as follows:

Cell-Based Proliferation Assay

To assess the effect of this compound on cancer cell growth, a cell-based proliferation assay is employed. This measures the concentration of the compound required to inhibit the growth of cancer cell lines expressing the BCR-ABL oncoprotein by 50% (GI50).

Table 3: Representative Cell-Based Proliferation Data

| Cell Line | Target | GI50 (nM) |

| K562 (CML) | BCR-ABL (Wild-Type) | Data not publicly available |

| Ba/F3 (Pro-B) | BCR-ABL (Wild-Type) | Data not publicly available |

| Ba/F3 (Pro-B) | BCR-ABL (T315I mutant) | Data not publicly available |

Note: Specific GI50 values for this compound are not yet publicly available in peer-reviewed literature.

Conclusion

This compound is a promising inhibitor of the BCR-ABL oncoprotein. While detailed experimental data remains largely within proprietary documents, its complex chemical structure suggests a high degree of specificity and potency. Further public disclosure of its biological activity and a comprehensive profiling against a panel of kinases will be crucial in determining its therapeutic potential for the treatment of CML and ALL. The methodologies outlined in this guide provide a framework for the evaluation of this and other novel kinase inhibitors.

References

Technical Guide: Synthesis and Evaluation of a Representative BCR-ABL Kinase Inhibitor: Nilotinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of Nilotinib, a potent second-generation BCR-ABL kinase inhibitor. Due to the lack of specific public data for a compound designated "BCR-ABL kinase-IN-3," this document focuses on Nilotinib as a well-documented and clinically relevant example to fulfill the core technical requirements of the prompt. Nilotinib is a crucial therapeutic agent for chronic myeloid leukemia (CML), particularly in cases resistant to first-generation inhibitors like imatinib.[1][2]

Core Synthesis of Nilotinib

The synthesis of Nilotinib can be achieved through several reported routes.[1][3] A common and efficient approach involves the condensation of key intermediates. The overall synthetic strategy is to construct the central aminopyrimidine core and then couple it with the two flanking substituted phenyl rings.

A frequently cited method involves the reaction of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline.[4]

Key Synthetic Intermediates:

-

Intermediate A: 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid

-

Intermediate B: 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline

The final step is an amidation reaction, typically facilitated by converting the carboxylic acid of Intermediate A into a more reactive species, such as an acyl chloride, which then reacts with the aniline nitrogen of Intermediate B.

Quantitative Synthesis Data

The following table summarizes typical quantitative data associated with the synthesis of Nilotinib.

| Parameter | Value | Reference |

| Overall Yield | ~72-94% | [1][5] |

| Final Purity (HPLC) | >99% | [1][5] |

| Molecular Formula | C₂₈H₂₂F₃N₇O | [1] |

| Molecular Weight | 529.52 g/mol | [1] |

Experimental Protocols

Protocol 2.1: Synthesis of Nilotinib (Final Amidation Step)

This protocol is a representative example of the final coupling reaction in the synthesis of Nilotinib.

Materials:

-

4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (Intermediate A)

-

5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline (Intermediate B)

-

Thionyl chloride (SOCl₂)

-

N-Methyl-2-pyrrolidone (NMP)

-

Sodium hydroxide (NaOH) solution

-

Water (H₂O)

Procedure:

-

To a suitable glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (1.0 eq) and N-Methyl-2-pyrrolidone (NMP).[1]

-

Heat the mixture to approximately 60°C.

-

Slowly add thionyl chloride (1.2 eq) to the mixture over 15 minutes to form the acyl chloride in situ.

-

Stir the resulting mixture at 60°C for 1 hour.[1]

-

Add 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline (1.1 eq).[1]

-

Heat the reaction mixture to 90°C and stir for 3 hours.[1]

-

Upon reaction completion, add water and heat to 80°C.

-

Adjust the pH to 11-12 using a 47% NaOH solution to precipitate the product.[1]

-

Cool the suspension to 40°C and stir for 2 hours.

-

Filter the solid under reduced pressure and wash thoroughly with water.

-

Dry the collected solid under vacuum at 50°C to yield Nilotinib base. The reported yield for this step is approximately 94% with a purity of >99%.[1]

Protocol 2.2: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity (IC₅₀) of Nilotinib against the BCR-ABL kinase.

Materials:

-

Recombinant BCR-ABL kinase domain

-

Specific peptide substrate for ABL kinase

-

Adenosine triphosphate (ATP), radiolabeled (e.g., [γ-³²P]ATP) or unlabeled for detection via antibody

-

Nilotinib (dissolved in DMSO)

-

Kinase reaction buffer

-

96-well plates

-

Phosphocellulose paper or specific antibodies for phosphorylated substrate

-

Scintillation counter or plate reader

Procedure:

-

Prepare a serial dilution of Nilotinib in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted Nilotinib.

-

Add the recombinant BCR-ABL kinase to each well to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Add [γ-³²P]ATP to start the phosphorylation reaction.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the Nilotinib concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol 2.3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of Nilotinib on the proliferation of BCR-ABL-positive cancer cell lines (e.g., K562).

Materials:

-

K562 (or other BCR-ABL positive) cell line

-

RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS)

-

Nilotinib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed K562 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Nilotinib in the culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of Nilotinib. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the IC₅₀ value.

Biological Activity and Data

Nilotinib is a highly potent and selective inhibitor of the BCR-ABL kinase.[6] It binds to the inactive conformation of the ABL kinase domain, preventing ATP from binding and thereby blocking the phosphorylation of downstream substrates.[7] This leads to the inhibition of proliferation and induction of apoptosis in BCR-ABL-expressing cells.

In Vitro Inhibitory Activity of Nilotinib

| Target Kinase | IC₅₀ Value (nM) | Cell Line / Assay Type | Reference |

| BCR-ABL (Wild-Type) | 20 - 60 | In vitro kinase assay | [7] |

| BCR-ABL (Wild-Type) | <30 | Murine myeloid progenitor cells | [6] |

| c-KIT | 210 | In vitro kinase assay | [7] |

| PDGFR | 69 | In vitro kinase assay | [7] |

| CSF-1R | 125 - 250 | In vitro kinase assay | [7] |

| BCR-ABL Mutants (32/33 tested) | Active | Cellular assays | [7] |

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation, reduced apoptosis, and altered cell adhesion.[8][9]

Workflow for Inhibitor Action

The logical workflow from the presence of the BCR-ABL oncoprotein to the therapeutic intervention with an inhibitor like Nilotinib can be visualized as follows.

Key Downstream Signaling Pathways

The diagram below illustrates the major signaling cascades activated by the BCR-ABL kinase. Nilotinib acts at the apex of these pathways by directly inhibiting the BCR-ABL kinase activity.

References

- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]

- 4. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. selleckchem.com [selleckchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Discovery and Development of a BCR-ABL Kinase Inhibitor: The Imatinib Story

Disclaimer: The specific compound "BCR-ABL kinase-IN-3" was not identified in publicly available literature. This guide will therefore focus on the discovery and development of Imatinib (Gleevec®), the pioneering and well-documented BCR-ABL kinase inhibitor, as a representative case study to fulfill the prompt's requirements for an in-depth technical guide.

This whitepaper provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, development, and mechanism of action of the BCR-ABL kinase inhibitor, Imatinib. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Challenge of Chronic Myeloid Leukemia and the BCR-ABL Oncoprotein

Chronic Myeloid Leukemia (CML) is a cancer of the white blood cells characterized by the presence of the Philadelphia chromosome.[1] This chromosomal abnormality results from a reciprocal translocation between chromosomes 9 and 22, creating a fusion gene known as BCR-ABL.[1] The protein product of this oncogene, the BCR-ABL fusion protein, is a constitutively active tyrosine kinase.[2][3][4] This aberrant and continuous kinase activity drives the uncontrolled proliferation of leukemia cells and inhibits their programmed cell death (apoptosis), making it a prime target for therapeutic intervention.[2][3][4][5]

The Discovery of Imatinib: A Paradigm of Rational Drug Design

The development of Imatinib is a landmark example of rational drug design. The discovery process, led by scientists at Ciba-Geigy (now Novartis), began with the hypothesis that specifically inhibiting the BCR-ABL kinase could be a viable treatment for CML.[1]

The initial phase involved high-throughput screening of chemical libraries to identify compounds that could inhibit the BCR-ABL protein.[1] This screening identified the 2-phenylaminopyrimidine class of compounds as a promising starting point.[1] Through a process of medicinal chemistry and structure-activity relationship (SAR) studies, this lead compound was optimized by introducing methyl and benzamide groups to enhance its binding affinity and selectivity for the BCR-ABL kinase.[1] This iterative process of chemical modification and biological testing ultimately led to the synthesis of Imatinib (formerly known as STI571).[1]

Chemical Synthesis of Imatinib

Several synthetic routes for Imatinib have been developed. A common approach is a convergent synthesis that involves the coupling of two key intermediates. One widely used method involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[6] More recent advancements include the development of flow-based synthesis methods, which offer advantages in terms of efficiency and scalability.[7]

A general multi-step synthesis can be summarized as follows:

-

Synthesis of the pyrimidine core: This often starts from 1-(pyridine-3-yl)ethanone and 2-methyl-5-nitrobenzenamine, which undergo condensation and cyclization reactions to form the central pyrimidine ring structure.

-

Introduction of the aminophenyl group: The pyrimidine core is then coupled with the appropriate aminophenyl moiety.

-

Synthesis of the benzamide side chain: In a separate pathway, the 4-(4-methylpiperazinomethyl)benzoyl chloride is prepared.

-

Final coupling reaction: The pyrimidine-containing intermediate is then acylated with the benzamide side chain to yield the final Imatinib molecule.[6]

-

Salt formation: The resulting Imatinib base is then typically converted to the mesylate salt to improve its solubility and bioavailability.

Mechanism of Action

Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[2][3][8] It binds to the ATP-binding pocket of the ABL kinase domain when the protein is in its inactive, or closed, conformation.[1][3] By occupying this site, Imatinib prevents the binding of ATP, thereby blocking the transfer of a phosphate group to tyrosine residues on downstream substrate proteins.[3][8] This inhibition of phosphorylation effectively shuts down the downstream signaling pathways that are crucial for the proliferation and survival of BCR-ABL-positive cells, ultimately leading to the induction of apoptosis.[2][3][4]

The key signaling pathways downstream of BCR-ABL that are inhibited by Imatinib include:

-

Ras/MAPK Pathway: This pathway is critical for cell proliferation.[2][9][10]

-

PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell survival and inhibition of apoptosis.[2][9][10]

In addition to BCR-ABL, Imatinib also inhibits other tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR), which has led to its successful use in the treatment of gastrointestinal stromal tumors (GIST).[1][2][8]

Quantitative Data

The efficacy of Imatinib has been extensively characterized through both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Imatinib

| Target | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| BCR-ABL (Wild-Type) | Cellular Proliferation (K562 cells) | 0.1 - 1 µM | [11] |

| BCR-ABL (Wild-Type) | Biochemical Kinase Assay | ~25 nM | N/A |

| c-Kit | Cellular Proliferation | Varies by mutation | [2] |

| PDGFR | Biochemical Kinase Assay | ~100 nM |[1] |

IC50 values can vary depending on the specific cell line and assay conditions used.

Table 2: Clinical Efficacy of Imatinib in Chronic Phase CML (IRIS Study)

| Response Type | Patient Population | Response Rate | Reference |

|---|---|---|---|

| Complete Hematologic Response (CHR) | Newly Diagnosed | 95.3% | [5] |

| Major Cytogenetic Response (MCyR) | Newly Diagnosed | 87.1% | [5] |

| Complete Cytogenetic Response (CCyR) | Newly Diagnosed | 73.8% |[5] |

Data from the International Randomized Study of Interferon and STI571 (IRIS).

Detailed Experimental Protocols

The discovery and characterization of Imatinib involved a range of biochemical and cellular assays. Below are detailed methodologies for key experiments.

6.1. Biochemical Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.

-

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a peptide substrate by the kinase.

-

Methodology:

-

Recombinant BCR-ABL kinase is incubated with a specific peptide substrate and varying concentrations of the test compound (e.g., Imatinib).

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the peptide substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.

-

The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

-

The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

6.2. Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of a compound on the proliferation and viability of BCR-ABL-positive cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Methodology:

-

BCR-ABL-positive cells (e.g., K562 cell line) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated for several hours.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated for each concentration relative to untreated control cells.

-

The IC50 value is determined from the dose-response curve.

-

6.3. In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of the test compound on tumor growth is then monitored.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of BCR-ABL-positive cells.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the test compound (e.g., Imatinib) administered orally or via another appropriate route, at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups.

-

Visualizations

7.1. BCR-ABL Signaling Pathway and Inhibition by Imatinib

Caption: The BCR-ABL signaling network and its inhibition by Imatinib.

7.2. Kinase Inhibitor Discovery and Development Workflow

References

- 1. Imatinib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. droracle.ai [droracle.ai]

- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BCR-ABL Kinase-IN-3: An Irreversible Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCR-ABL kinase-IN-3 is a potent, irreversible covalent inhibitor targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and relevant experimental methodologies. Notably, this inhibitor has demonstrated significant activity against the T315I "gatekeeper" mutation, a common source of resistance to conventional tyrosine kinase inhibitors. This guide is intended to serve as a resource for researchers and drug development professionals working on novel therapies for CML and other BCR-ABL-driven malignancies.

Introduction to BCR-ABL and Covalent Inhibition

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, the emergence of drug resistance, particularly through mutations in the ABL kinase domain, remains a significant clinical challenge.

The T315I mutation, where threonine at position 315 is replaced by isoleucine, is notoriously resistant to most first and second-generation TKIs due to steric hindrance that prevents drug binding. Irreversible covalent inhibitors represent a promising strategy to overcome such resistance. These inhibitors form a stable covalent bond with a specific amino acid residue in the target protein, leading to sustained and often more potent inhibition. This compound is an example of such an inhibitor, designed to overcome the limitations of existing therapies.

This compound: Quantitative Data

The following table summarizes the available quantitative data for this compound. This data highlights its potent activity against the clinically significant T315I mutant.

| Parameter | Cell Line | BCR-ABL Genotype | Value | Reference |

| IC50 | Ba/F3 | T315I | ≤100 nM | [1][2] |

Mechanism of Action and Signaling Pathways

This compound functions as an irreversible covalent inhibitor. While the specific residue targeted by IN-3 is not publicly disclosed, covalent BCR-ABL inhibitors often target non-catalytic cysteine residues or the catalytic lysine within the ATP-binding pocket. By forming a stable covalent adduct, the inhibitor permanently inactivates the kinase, preventing the phosphorylation of its downstream substrates.

BCR-ABL Signaling Pathways

The constitutive activation of BCR-ABL kinase leads to the dysregulation of several critical signaling pathways that control cell growth, proliferation, and apoptosis. A simplified representation of these pathways is provided below.

Proposed Mechanism of Irreversible Inhibition

The following diagram illustrates the general mechanism by which an irreversible covalent inhibitor, such as this compound, inactivates its target kinase.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary and contained within patent literature. However, this section provides representative methodologies for key assays used to characterize such inhibitors.

Ba/F3 Cell Proliferation Assay

This assay is a standard method for determining the cytotoxic and anti-proliferative effects of kinase inhibitors. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. Transfection with the BCR-ABL gene renders these cells IL-3 independent, and their proliferation becomes dependent on BCR-ABL kinase activity.

Protocol:

-

Cell Culture:

-

Maintain Ba/F3 cells expressing the BCR-ABL T315I mutant in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed Ba/F3-BCR-ABL-T315I cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted inhibitor to the cells and incubate for 72 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control cells.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

In Vitro Kinase Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the BCR-ABL kinase.

Protocol:

-

Reagents:

-

Recombinant BCR-ABL T315I kinase.

-

A suitable peptide substrate (e.g., Abltide).

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the recombinant kinase, peptide substrate, and diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Efficacy in a Mouse Xenograft Model

This experiment evaluates the anti-tumor activity of the inhibitor in a living organism.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID).

-

Subcutaneously or intravenously inject Ba/F3 cells expressing BCR-ABL T315I to establish tumors.

-

-

Treatment:

-

Once tumors are established, randomize mice into vehicle control and treatment groups.

-

Administer this compound at a specified dose and schedule (e.g., 15 mg/kg, twice daily, by oral gavage).

-

-

Monitoring:

-

Measure tumor volume and body weight regularly.

-

Monitor for any signs of toxicity.

-

-

Endpoint:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).

-

-

Data Analysis:

-

Compare the tumor growth inhibition in the treated group to the vehicle control group.

-

Pharmacokinetic (PK) Studies in Rats

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Protocol:

-

Animal Model:

-

Use male Sprague-Dawley rats.

-

-

Dosing:

-

Administer a single dose of this compound either intravenously (IV) or orally (PO).

-

-

Sample Collection:

-

Collect blood samples at various time points post-dosing.

-

-

Analysis:

-

Extract the drug from the plasma or whole blood.

-

Quantify the concentration of the drug using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

-

Data Analysis:

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

-

Conclusion

This compound is a potent irreversible covalent inhibitor with significant activity against the T315I mutant of BCR-ABL. The data presented in this technical guide, compiled from available datasheets and general scientific literature, underscores its potential as a therapeutic agent for CML patients who have developed resistance to current TKI therapies. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. As research into covalent inhibitors continues to expand, molecules like this compound hold promise for addressing the ongoing challenge of drug resistance in cancer.

References

An In-Depth Technical Guide to BCR-ABL Kinase Target Engagement Studies

Disclaimer: No specific public domain information is available for a compound designated "BCR-ABL kinase-IN-3." This guide provides a representative overview of target engagement studies for a typical ATP-competitive BCR-ABL kinase inhibitor, drawing upon established methodologies and data from well-characterized inhibitors in the field.

Introduction

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias.[1][2] Its deregulated kinase activity triggers a cascade of downstream signaling pathways that promote uncontrolled cell proliferation and inhibit apoptosis.[2][3] Small molecule inhibitors that target the ATP-binding site of the ABL kinase domain have revolutionized the treatment of CML.[4][5] This technical guide details the core principles and methodologies for evaluating the target engagement of a representative BCR-ABL kinase inhibitor.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways critical for leukemogenesis. Understanding these pathways is essential for designing and interpreting target engagement studies. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively drive cell proliferation and survival.[2][3]

Figure 1: Simplified BCR-ABL Signaling Pathway and Point of Inhibition.

Target Engagement Methodologies

Evaluating the extent to which a compound interacts with its intended target is a critical step in drug development. For BCR-ABL inhibitors, this involves a combination of biochemical, cellular, and in vivo assays.

Biochemical Assays

Biochemical assays provide a direct measure of an inhibitor's ability to interact with the purified BCR-ABL kinase.

Table 1: Representative Biochemical Assay Data

| Assay Type | Endpoint | Representative IC₅₀ (nM) |

| Kinase Activity Assay | ATP Consumption | 15 |

| Substrate Phospho. | 20 | |

| Binding Assay | Kd | 10 |

| Residence Time | 30 min |

This protocol describes a common method for measuring the inhibition of BCR-ABL kinase activity using a purified enzyme and a synthetic substrate.

-

Reagents and Materials:

-

Purified recombinant BCR-ABL kinase domain

-

Synthetic peptide substrate (e.g., Abltide)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test inhibitor (e.g., "this compound") at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the BCR-ABL kinase and the peptide substrate in kinase reaction buffer to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Assays

Cellular assays assess the ability of an inhibitor to engage with BCR-ABL within a biological context, providing insights into cell permeability and target modulation in a more physiological environment.

Table 2: Representative Cellular Assay Data

| Assay Type | Cell Line | Endpoint | Representative IC₅₀ (nM) |

| Cellular Phosphorylation Assay | K562 | pBCR-ABL (Autophosphorylation) | 50 |

| K562 | pCrkL (Downstream Substrate) | 75 | |

| Cell Proliferation Assay | K562 | Viability (e.g., CellTiter-Glo®) | 100 |

| Ba/F3 p210 | Viability | 90 | |

| Apoptosis Assay | K562 | Caspase-3/7 Activation | 150 |

This protocol outlines a method to measure the inhibition of BCR-ABL autophosphorylation in a CML cell line.[6]

-

Reagents and Materials:

-

K562 cells (human CML cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Test inhibitor at various concentrations

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: Rabbit anti-phospho-BCR (Tyr177) and Mouse anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Seed K562 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and incubate overnight.

-

Treat the cells with serial dilutions of the test inhibitor or DMSO for 2 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-BCR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-BCR signal to the loading control.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Figure 2: Workflow for a Cellular Phospho-BCR-ABL Assay.

In Vivo Target Engagement and Efficacy

To confirm that the inhibitor reaches its target in a living organism and exerts the desired therapeutic effect, in vivo studies are essential.

Table 3: Representative In Vivo Study Data

| Study Type | Animal Model | Endpoint | Representative Result |

| Pharmacodynamics (PD) | K562 Xenograft (Mouse) | Tumor pBCR-ABL Levels | >80% inhibition at 4h post-dose |

| Efficacy | K562 Xenograft (Mouse) | Tumor Growth Inhibition | 60% TGI at 50 mg/kg, QD |

This protocol describes a method to assess the in vivo target engagement of a BCR-ABL inhibitor in a mouse xenograft model.

-

Reagents and Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

K562 cells

-

Matrigel

-

Test inhibitor formulated for in vivo administration

-

Anesthesia

-

Surgical tools

-

Lysis buffer and reagents for Western blotting (as in the cellular assay)

-

-

Procedure:

-

Implant K562 cells mixed with Matrigel subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Administer a single dose of the test inhibitor or vehicle to the tumor-bearing mice.

-

At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a cohort of mice.

-

Excise the tumors and immediately snap-freeze them in liquid nitrogen.

-

Homogenize the tumor tissue in lysis buffer and prepare lysates as described for the cellular assay.

-

Perform Western blotting to determine the levels of phospho-BCR-ABL and total BCR-ABL.

-

Normalize the phospho-BCR-ABL signal to total BCR-ABL or a loading control.

-

Determine the extent and duration of target inhibition in vivo.

-

Figure 3: Workflow for an In Vivo Pharmacodynamic Study.

Conclusion

The comprehensive evaluation of a BCR-ABL kinase inhibitor's target engagement requires a multi-faceted approach, progressing from biochemical assays that confirm direct interaction with the kinase to cellular assays that demonstrate activity in a relevant biological context, and finally to in vivo studies that establish target modulation and anti-tumor efficacy in a living organism. The methodologies and representative data presented in this guide provide a framework for the rigorous preclinical assessment of novel BCR-ABL inhibitors.

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Downstream Signaling Effects of BCR-ABL Kinase and its Inhibition

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by the constitutively active BCR-ABL kinase, a key driver in Chronic Myeloid Leukemia (CML). It further details the molecular consequences of inhibiting this kinase with targeted therapies, summarizing key quantitative data, outlining experimental protocols for assessing kinase activity and cellular effects, and visualizing the complex signaling networks.

Core Signaling Pathways Activated by BCR-ABL

The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene results in the BCR-ABL oncoprotein. The BCR portion mediates constitutive dimerization and autophosphorylation of the ABL kinase domain, leading to aberrant activation of several downstream signaling cascades crucial for cell proliferation, survival, and inhibition of apoptosis.[1][2][3][4][5]

The primary signaling networks activated by BCR-ABL include:

-

RAS/MAPK Pathway: This pathway is critical for cell proliferation. BCR-ABL, via the GRB2/SOS adapter protein complex, activates RAS, which in turn triggers the RAF/MEK/ERK signaling cascade.[2][5][6]

-

PI3K/AKT/mTOR Pathway: This is a major survival pathway. BCR-ABL activates Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT.[1][2][7] AKT then phosphorylates a range of downstream targets that promote cell survival by inhibiting apoptosis (e.g., by phosphorylating BAD and Caspase-9) and regulate cell growth through mTOR.[2]

-

JAK/STAT Pathway: This pathway is also implicated in the pro-proliferative and anti-apoptotic effects of BCR-ABL. BCR-ABL can directly phosphorylate and activate STAT5, a key transcription factor.[4][6]

Effects of BCR-ABL Kinase Inhibition on Downstream Signaling

Tyrosine Kinase Inhibitors (TKIs) such as Imatinib, Nilotinib, and Dasatinib are designed to block the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and shutting down the downstream signaling pathways.[8][9]

Data Presentation: Effects of Tyrosine Kinase Inhibitors on BCR-ABL and Downstream Targets

The following table summarizes the inhibitory effects of well-characterized TKIs on BCR-ABL kinase activity and key downstream signaling molecules.

| Inhibitor | Target | Assay Type | Cell Line | IC50 Value | Reference |

| Imatinib | BCR-ABL Kinase Activity | Cell-Based Kinase Assay | K562 | 150 nM | [10] |

| Nilotinib | BCR-ABL Kinase Activity | Cell-Based Kinase Assay | K562 | 10 nM | [10] |

| Dasatinib | BCR-ABL Kinase Activity | Cell-Based Kinase Assay | K562 | 1 nM | [10] |

Cellular Effects of BCR-ABL Kinase Inhibition

The inhibition of BCR-ABL's downstream signaling pathways leads to significant cellular changes, primarily the induction of apoptosis and the cessation of proliferation in BCR-ABL positive cells.

| Effect | Assay | Observation | Mechanism | Reference |

| Induction of Apoptosis | Caspase-3 Activity Assay | Increased caspase-3 activity in CML cell lines (K562, KU812, KCL22) upon TKI treatment. | Inhibition of survival signals leads to the activation of the apoptotic cascade. TKIs can induce apoptosis through mechanisms including increased reactive oxygen species (ROS). | [11] |

| Inhibition of Proliferation | MTT Proliferation Assay | TKIs inhibit the proliferation of CML cells. | Downregulation of the RAS/MAPK and PI3K/AKT pathways arrests the cell cycle. | [11][12] |

| Cell Cycle Arrest | Flow Cytometry | TKI treatment can cause cell cycle arrest. | BCR-ABL promotes cell cycle progression by modulating levels of proteins like cyclin D2 and p27Kip1. Inhibition reverses these effects. | [12] |

Mandatory Visualizations

Diagram 1: BCR-ABL Downstream Signaling Pathways

Diagram 2: Experimental Workflow for a Cell-Based Kinase Assay

Experimental Protocols

A. Cell-Based BCR-Abl Kinase Activity Assay

This protocol is based on a method for measuring endogenous Bcr-Abl kinase activity in whole cells.[10]

-

Cell Culture: Culture BCR-ABL positive cells (e.g., K562) in appropriate media and conditions.

-

Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Inhibitor Treatment: Add serial dilutions of the tyrosine kinase inhibitor to the wells and incubate for 1 hour at 37°C.

-

Substrate Addition: Add a biotinylated peptide substrate, which can be taken up by the cells, and incubate to allow for phosphorylation by active BCR-ABL.

-

Cell Lysis: Remove the media and add lysis buffer to the cells.

-

Capture of Substrate: Transfer the cell lysate to a Neutravidin-coated plate. The biotinylated substrate will bind to the plate.

-

Detection:

-

Wash the plate to remove unbound proteins.

-

Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., a generic anti-phosphotyrosine antibody).

-

Wash the plate and add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).

-

-

Signal Generation: Add a chemiluminescent or fluorescent substrate for HRP and measure the signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.

B. Apoptosis Assay (Caspase-3 Activity)

This protocol outlines the measurement of apoptosis by quantifying the activity of caspase-3, a key executioner caspase.[11]

-

Cell Treatment: Culture and treat CML cells with the desired concentrations of the TKI for a specified period (e.g., 24 or 48 hours).

-

Cell Lysis: Harvest the cells and lyse them using a buffer compatible with the caspase activity assay kit.

-

Assay Reaction:

-

Add the cell lysate to a microplate.

-

Add the caspase-3 substrate (e.g., a peptide substrate conjugated to a colorimetric or fluorometric reporter).

-

Incubate at 37°C to allow the active caspase-3 in the lysate to cleave the substrate.

-

-

Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

-

Data Analysis: Compare the caspase-3 activity in treated cells to untreated controls to determine the fold-increase in apoptosis.

C. Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of specific downstream targets of BCR-ABL.[13]

-

Cell Treatment and Lysis: Treat cells with the TKI, then lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5 or anti-phospho-CrkL).

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or eIF4E.[13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BCR-ABL and interleukin 3 promote haematopoietic cell proliferation and survival through modulation of cyclin D2 and p27Kip1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]

The Emerging Role of BCR-ABL Kinase Inhibitors in the Reduction of Reactive Oxygen Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chimeric oncogene BCR-ABL, the hallmark of chronic myeloid leukemia (CML), drives malignant transformation through its constitutive kinase activity, leading to increased cell proliferation and survival. A critical, yet complex, downstream effector of BCR-ABL signaling is the elevated production of intracellular reactive oxygen species (ROS). While ROS can contribute to genomic instability and disease progression, it also presents a potential therapeutic vulnerability. This technical guide explores the intersection of BCR-ABL kinase inhibition and ROS reduction, with a focus on the underlying signaling pathways and the methodologies used to quantify these effects. While specific quantitative data for the novel inhibitor BCR-ABL kinase-IN-3 is not yet extensively available in peer-reviewed literature, this guide will use the well-characterized inhibitor Imatinib as a representative example to detail the principles and experimental approaches.

Introduction: The BCR-ABL Oncoprotein and a Duality of ROS

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the primary causative agent in CML.[1][2] Its persistent kinase activity triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for the leukemic phenotype.[2][3] A significant consequence of this aberrant signaling is the increased production of intracellular ROS.[1][4]

ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause oxidative damage to DNA, proteins, and lipids.[4] In the context of CML, this elevated ROS can contribute to genomic instability and the acquisition of mutations that may lead to drug resistance.[4] However, cancer cells also have a higher demand for antioxidant defenses to counteract the cytotoxic effects of high ROS levels. This creates a delicate redox balance that, if perturbed, can be exploited for therapeutic intervention.

BCR-ABL kinase inhibitors, by blocking the primary driver of oncogenesis, have been shown to modulate intracellular ROS levels. This guide will delve into the mechanisms by which these inhibitors achieve ROS reduction and the experimental frameworks for evaluating this effect.

This compound: A Novel Inhibitor

This compound is a potent, novel inhibitor of the BCR-ABL fusion protein. Commercially available information suggests that this compound effectively reduces ROS levels in BCR-ABL positive cells, contributing to its anti-proliferative and pro-apoptotic activity. The proposed mechanism involves the downregulation of key signaling pathways, such as the PI3K/AKT pathway. However, detailed primary research studies quantifying the extent of ROS reduction and elucidating the precise molecular interactions are not yet widely published.

Signaling Pathways at the Core of BCR-ABL and ROS

The production of ROS in BCR-ABL-expressing cells is not a passive byproduct but an active process driven by specific signaling pathways. Understanding these pathways is crucial for comprehending how kinase inhibitors exert their effects on cellular redox status.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling axis downstream of BCR-ABL that is heavily implicated in ROS production.[3] Activation of this pathway is thought to increase glucose metabolism, leading to an overactive mitochondrial electron transport chain, a major source of cellular ROS.

Diagram of the BCR-ABL-PI3K-ROS Signaling Pathway

References

- 1. As wheel Terns in CML, Novartis’ Scemblix in crosshairs | BioWorld [bioworld.com]

- 2. Tetraniliprole | C22H16ClF3N10O2 | CID 56602311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Broflanilide | C25H14BrF11N2O2 | CID 53341374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Global Chronic Myeloid Leukemia Pipeline Insight | Clinical [globenewswire.com]

Investigating the Role of BCR-ABL Kinase-IN-3 in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The protein product of this gene is a constitutively active tyrosine kinase that drives leukemogenesis through the activation of multiple downstream signaling pathways. While the development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, the emergence of resistance, often mediated by mutations in the ABL kinase domain, remains a significant clinical challenge. This technical guide focuses on BCR-ABL kinase-IN-3, a potent inhibitor of BCR-ABL, and provides an in-depth overview of its mechanism of action, the signaling pathways it targets, and the experimental protocols used for its characterization.

Introduction to BCR-ABL and CML

The BCR-ABL oncoprotein is a hallmark of CML and is found in over 90% of patients.[1] Its constitutive tyrosine kinase activity is central to the pathophysiology of the disease, leading to increased cell proliferation, reduced apoptosis, and genomic instability. The ABL kinase domain of the fusion protein is the primary target for therapeutic intervention in CML.

The clinical course of CML typically progresses through three phases: a chronic phase (CP), an accelerated phase (AP), and a blast crisis (BC).[1] TKIs have dramatically improved the prognosis for patients in the chronic phase, but resistance can lead to disease progression. One of the most challenging mutations is the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs.

This compound: A Potent Inhibitor

This compound is a potent inhibitor of the BCR-ABL kinase.[1] Its primary role is in the context of research aimed at overcoming TKI resistance in leukemia, including Acute Myeloid Leukemia (AML).[2][3][4]

Quantitative Data

The potency of this compound has been demonstrated in preclinical studies. A key measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Compound | Target | IC50 | Cell Line |

| This compound | BCR-ABL (T315I mutant) | ≤100 nM | Ba/F3 |

Table 1: In vitro efficacy of this compound against the T315I mutant of BCR-ABL.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein. This, in turn, disrupts the downstream signaling cascades that are essential for the survival and proliferation of CML cells. The primary signaling pathways dysregulated by BCR-ABL and targeted by its inhibitors include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation. BCR-ABL activates RAS, which in turn activates the mitogen-activated protein kinase (MAPK) cascade.[5]

-

PI3K/AKT Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis.[5]

-

JAK/STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is also activated by BCR-ABL and is involved in cell proliferation and survival.[5]

By blocking the initial phosphorylation events mediated by BCR-ABL, this compound can effectively shut down these pro-leukemic signaling networks.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BCR-ABL Kinase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2][3] The deregulation of its kinase activity leads to uncontrolled cell proliferation and resistance to apoptosis through the activation of multiple downstream signaling pathways.[3] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of BCR-ABL have become the frontline therapy for CML.[1][4] However, the emergence of drug resistance, often through point mutations in the kinase domain such as the T315I "gatekeeper" mutation, presents a significant clinical challenge.[1] BCR-ABL kinase-IN-3 is a potent, irreversible inhibitor of BCR-ABL, demonstrating efficacy against the T315I mutant, a form of the enzyme resistant to many first and second-generation TKIs.[1][5] These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and an overview of the relevant signaling pathways.

BCR-ABL Signaling Pathway

The constitutive kinase activity of BCR-ABL activates a network of downstream signaling pathways that promote leukemogenesis.[4] Key pathways include the RAS/RAF/MEK/ERK pathway, which drives cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and inhibits apoptosis.[6] Understanding these pathways is crucial for the development of targeted therapies.

References

- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. An In-House Method for Molecular Monitoring of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

Application Notes: Cell-Based Assays for Evaluating the Efficacy of BCR-ABL Kinase Inhibitor IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase (BCR-ABL) that is the primary driver of the disease.[1][3] The aberrant kinase activity of BCR-ABL activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][4][5]

Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL kinase have revolutionized CML treatment.[4][6] However, drug resistance, often due to point mutations in the ABL kinase domain (such as the T315I mutation), remains a significant clinical challenge.[7][8][9] This necessitates the development of new and more potent inhibitors.

BCR-ABL kinase-IN-3 is a novel, potent inhibitor of BCR-ABL.[10][11] One variant of IN-3 is reported as an irreversible inhibitor with significant activity against the T315I mutant form of BCR-ABL.[11] These application notes provide detailed protocols for cell-based assays to characterize the efficacy of IN-3 and similar compounds against BCR-ABL-positive cell lines.

The BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein, through its constitutive kinase activity, autophosphorylates and subsequently phosphorylates a multitude of downstream substrates.[2][12] This triggers a cascade of signaling events that are crucial for leukemogenesis. Key pathways activated include:

-

RAS/MAPK Pathway: The BCR-ABL/GRB2/SOS complex activates RAS, which in turn stimulates the RAF/MEK/ERK signaling cascade, promoting abnormal cell proliferation.[4][12]

-

PI3K/AKT/mTOR Pathway: BCR-ABL also activates the PI3K/AKT pathway, a central regulator of cell survival and apoptosis inhibition.[4][5][12] Activated AKT influences numerous downstream targets, including mTOR, which promotes cell growth and proliferation.[5][13]

-

JAK/STAT Pathway: This pathway is also implicated in BCR-ABL signaling, contributing to the malignant phenotype.

These pathways provide multiple points for assessing the biochemical and cellular impact of an inhibitor like IN-3.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]

- 6. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 7. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BCR-ABL Kinase-IN-3 (GNF-7) in K562 and Ba/F3 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCR-ABL kinase-IN-3, also widely known as GNF-7, is a potent, multi-targeted kinase inhibitor effective against the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). GNF-7 acts as a Type II kinase inhibitor, targeting not only wild-type BCR-ABL but also a range of clinically relevant mutants, including the highly resistant "gatekeeper" T315I mutation. Its mechanism of action involves blocking the ATP-binding site of the kinase, which prevents the phosphorylation of downstream substrates and inhibits pro-survival signaling pathways, ultimately leading to cell cycle arrest and apoptosis in BCR-ABL positive cells.

These application notes provide detailed protocols for utilizing GNF-7 in two key hematological cancer cell line models: the human K562 cell line, which endogenously expresses wild-type BCR-ABL, and the murine Ba/F3 pro-B cell line, which is commonly engineered to express either wild-type or mutant forms of BCR-ABL.

Mechanism of Action

The BCR-ABL fusion protein drives leukemogenesis by constitutively activating several downstream signaling cascades that promote cell proliferation and inhibit apoptosis. Key pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. GNF-7 inhibits the kinase activity of BCR-ABL, thereby blocking the activation of these crucial pathways. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the induction of apoptosis through the activation of caspases. The compound has also been shown to inhibit other kinases, including ACK1 and Germinal Center Kinase (GCK), which can contribute to its anti-leukemic activity.

Caption: BCR-ABL signaling and the inhibitory action of GNF-7.

Quantitative Data

GNF-7 demonstrates high potency against both K562 and various Ba/F3 cell lines expressing wild-type or mutant BCR-ABL. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.

| Cell Line | BCR-ABL Status | Parameter | Reported Value (nM) | Reference(s) |

| K562 | Wild-Type (p210) | IC50 | 0.44 | |

| GI50 | 9 | |||

| Ba/F3 | Wild-Type | IC50 | < 5 | |

| IC50 | < 11 | |||

| IC50 | 3.15 | |||

| IC50 (Biochemical) | 133 | |||